L-Gulose

Übersicht

Beschreibung

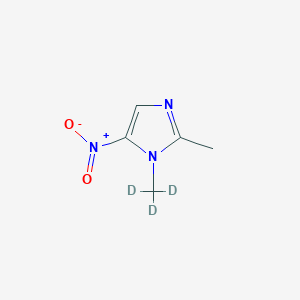

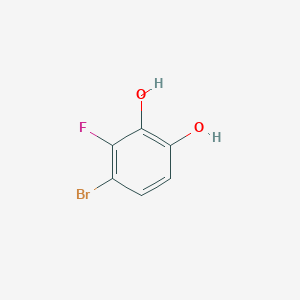

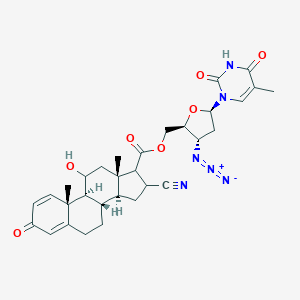

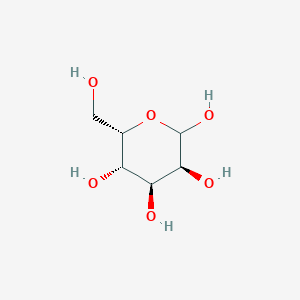

L-Gulose, with the chemical formula C₆H₁₂O₆ or O=CH[CH(OH)]₅H, is an enantiomer of the more common d-glucose. Unlike d-glucose, this compound does not naturally occur in living organisms but can be synthesized in the laboratory. It shares the same six-carbon backbone as glucose, classifying it as a hexose. In taste, this compound is indistinguishable from d-glucose .

Wissenschaftliche Forschungsanwendungen

L-Gulose wurde für verschiedene Zwecke untersucht:

Kalorienarmer Süßstoff: Als kalorienarme Alternative vorgeschlagen, obwohl nicht kommerziell vermarktet.

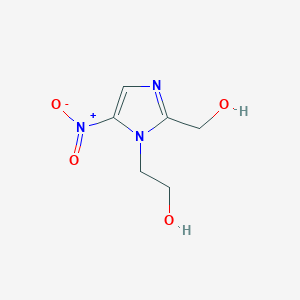

Insulinsekretion: L-Gulosepentaacetat stimuliert die Insulinsekretion und kann therapeutisches Potenzial für Typ-2-Diabetes haben.

Abführmitteleigenschaften: this compound zeigt abführende Wirkungen und wurde für die Darmreinigung in Betracht gezogen, ohne den Flüssigkeits- und Elektrolythaushalt zu stören.

5. Wirkmechanismus

Der genaue Mechanismus, durch den this compound seine Wirkungen entfaltet, ist noch Gegenstand der Forschung. Es kann Wechselwirkungen mit zellulären Rezeptoren oder Stoffwechselwegen beinhalten.

Wirkmechanismus

- However, in the plant pathogenic bacterium Burkholderia caryophylli, an enzyme called d-threo-aldose 1-dehydrogenase can oxidize l-glucose .

- Interestingly, an epimerase related to GDP-mannose 3,5-epimerase , a key enzyme in plant ascorbate biosynthesis , is implicated in this C-5 inversion .

- L-Gulose was once proposed as a low-calorie sweetener suitable for patients with diabetes mellitus, but it was never marketed due to high manufacturing costs .

- The acetate derivative of l-glucose, l-glucose pentaacetate , stimulates insulin release and may have therapeutic value for type 2 diabetes .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

L-Gulose interacts with several enzymes and proteins in the process of AsA biosynthesis. For instance, it is involved with the enzyme L-gulono-1,4-lactone oxidase (GulLO), which is crucial in the conversion of this compound to AsA . This interaction is essential for the production of AsA, an important antioxidant for plants and animals .

Cellular Effects

The presence of this compound in cells influences various cellular processes. It plays a role in the biosynthesis of AsA, which is a key antioxidant that protects cells from oxidative damage. AsA also participates in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its conversion to AsA. This process involves the enzyme GulLO, which oxidizes this compound to produce AsA . This reaction is a crucial step in the biosynthesis of AsA, influencing gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, when this compound is treated with GulLO, the levels of total AsA in transgenic tobacco cell lines were significantly increased . This suggests that this compound’s influence on cellular function may vary over time, depending on its stability and degradation .

Metabolic Pathways

This compound is involved in the metabolic pathway that leads to the production of AsA. This pathway involves the enzyme GulLO, which catalyzes the oxidation of this compound to AsA . This process can influence metabolic flux and metabolite levels within the cell .

Vorbereitungsmethoden

Laboratory Synthesis:: L-Gulose can be prepared through synthetic routes involving chemical transformations. One common method is the oxidation of d-glucose using specific reagents. For example, the oxidation of d-glucose with bromine water followed by reduction yields this compound.

Industrial Production:: Industrial-scale production of this compound is not common due to high manufacturing costs. research continues to explore more efficient methods for large-scale synthesis.

Analyse Chemischer Reaktionen

Reaktivität:: L-Gulose kann wie andere Aldohexosen verschiedene chemische Reaktionen eingehen:

Oxidation: this compound kann oxidiert werden, um Carbonsäuren zu bilden.

Reduktion: Die Reduktion von this compound führt zu Alditolen (Zuckeralkoholen).

Substitution: this compound kann an seinen Hydroxylgruppen Substitutionsreaktionen eingehen.

Isomerisierung: In wässriger Lösung wandelt sich this compound zwischen cyclischen Strukturisomeren um, darunter α- und β-L-Glucofuranose (fünfringig) und α- und β-L-Glucopyranose (sechsgliedrig).

- Oxidation: Bromwasser, Salpetersäure oder andere Oxidationsmittel.

- Reduktion: Natriumborhydrid (NaBH₄) oder katalytische Hydrierung.

- Isomerisierung: Saure oder basische Bedingungen.

Vergleich Mit ähnlichen Verbindungen

L-Gulose zeichnet sich durch seine Seltenheit und seine einzigartigen Eigenschaften aus. Ähnliche Verbindungen sind d-Glucose, d-Mannose und d-Galactose.

Eigenschaften

CAS-Nummer |

6027-89-0 |

|---|---|

Molekularformel |

C6H12O6 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

(3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1 |

InChI-Schlüssel |

WQZGKKKJIJFFOK-QRXFDPRISA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Isomerische SMILES |

C([C@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

melting_point |

< 25 °C |

Key on ui other cas no. |

6027-89-0 |

Physikalische Beschreibung |

Solid |

Synonyme |

L-(+)-Gulose; |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-gulose?

A1: this compound has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies have characterized this compound using NMR spectroscopy, including proton (1H) and carbon-13 (13C) NMR. These studies provide detailed information about the structure and conformation of this compound and its derivatives. [, ]

Q3: Where is this compound naturally found?

A3: this compound is a rare sugar found in specific organisms. One notable example is its presence as the sugar moiety of the main polar lipid in the thermophilic archaeon Thermoplasma acidophilum. []

Q4: How is this compound biosynthesized?

A4: Research suggests that this compound biosynthesis in Thermoplasma acidophilum occurs through a pathway involving stepwise stereochemical inversion at C-2 and C-5 of D-glucose. This process likely involves an epimerase similar to GDP-mannose 3,5-epimerase, a key enzyme in plant ascorbate biosynthesis. [, ]

Q5: Is this compound involved in vitamin C biosynthesis in plants?

A5: While not a direct precursor in the main vitamin C pathway, this compound, specifically as guanosine 5’-diphospho-β-L-gulose (GDP-L-gulose), is produced by GDP-mannose 3′,5′-epimerase, an enzyme involved in the early stages of vitamin C biosynthesis in plants. [] Research suggests exogenous this compound can be converted to L-ascorbic acid in plant cells, hinting at a potential role in the this compound pathway for de novo vitamin C synthesis. [, ]

Q6: Can this compound be synthesized from other sugars?

A7: Yes, this compound can be synthesized from other sugars using chemical and enzymatic methods. One study demonstrated the efficient production of this compound from D-sorbitol using a wheat-bran culture extract of the fungus Penicillium sp. KU-1. [] This fungal extract exhibits enzymatic activity for the oxidation of D-sorbitol, leading to a high yield of this compound. [] Additionally, chemical synthesis from D-mannose has been explored. [, ]

Q7: Can this compound be used in the synthesis of other biologically active compounds?

A9: Yes, this compound serves as a valuable starting material for synthesizing various biologically relevant compounds. For instance, it acts as a precursor for the synthesis of orthogonally protected L-hexose thioglycoside derivatives, which are important building blocks for complex carbohydrates. [] It's also been utilized in the synthesis of the antibiotic YA-56. [] Additionally, this compound is employed in the creation of carbocyclic analogues of various sugars, including α-D-glucosamine and α-D-mannose. [] Researchers have also used this compound in the synthesis of L-beta-(2S,4S)- and L-alpha-(2S,4R)-dioxolanyl nucleosides, which showed potential as anti-HIV agents. []

Q8: Are there any applications of this compound in material science?

A10: While research in this area is still emerging, this compound derivatives, particularly L-guluronic acid, have shown promise in the development of heparinoid pentasaccharides with anticoagulant activity. [] Replacing the more synthetically challenging L-iduronic acid with L-guluronic acid in these compounds could lead to more efficient production of these important pharmaceuticals. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

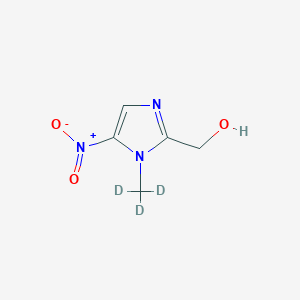

![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)